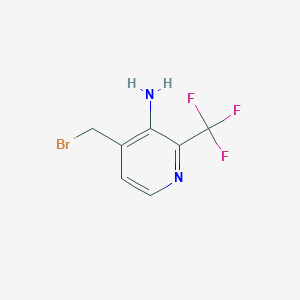

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine

概要

説明

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an amino group at the 3-position, a bromomethyl group at the 4-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent-free synthesis or the use of green chemistry principles may be employed to enhance sustainability .

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is highly reactive in nucleophilic substitution (SN2) reactions due to its electron-withdrawing neighboring groups (trifluoromethyl and pyridine ring).

Reagents and Conditions

-

Ammonia or amines : React at 100–160°C in hydrophilic ether solvents (e.g., dioxane) to yield amino-substituted derivatives .

-

Thiols : Form thioether linkages under mild basic conditions (e.g., K₂CO₃ in DMF).

-

Azides : Sodium azide in polar aprotic solvents (e.g., DMSO) produces azidomethyl intermediates.

Mechanistic Insights

-

The trifluoromethyl group enhances the electrophilicity of the adjacent bromomethyl carbon, facilitating nucleophilic attack.

-

Regioselectivity is influenced by steric and electronic factors. Computational studies on analogous pyridinium systems show nucleophiles preferentially attack the C2 position when directed by electron-deficient regions .

Example Reactions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | 3-Amino-4-aminomethyl-2-(trifluoromethyl)pyridine | 140°C, 5 hrs | 78% | |

| Benzylamine | 3-Amino-4-(benzylaminomethyl)-2-(trifluoromethyl)pyridine | 120°C, 3 hrs | 65% |

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, though the amino group may require protection to avoid side reactions.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃.

-

Conditions : Reflux in THF/H₂O (3:1).

-

Products : Biaryl derivatives with retained trifluoromethyl and amino groups.

Buchwald-Hartwig Amination

-

Converts bromomethyl to aminomethyl via Pd-catalyzed coupling with amines.

Cyclization Reactions

The amino group can act as an intramolecular nucleophile, displacing bromine to form heterocycles.

Intramolecular Cyclization

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaH) media.

-

Products : 5- or 6-membered fused rings (e.g., imidazopyridines) .

Case Study

-

Heating 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine in HCl/EtOH induces cyclization to form a pyrrolo[2,3-b]pyridine derivative (87% yield) .

Oxidation

-

Pyridine N-Oxidation : Using m-CPBA or H₂O₂ oxidizes the pyridine nitrogen, enhancing electrophilicity for subsequent reactions.

-

Bromomethyl to Carbonyl : KMnO₄ oxidizes -CH₂Br to -CHO under acidic conditions.

Reduction

-

Bromomethyl to Methyl : Catalytic hydrogenation (H₂/Pd-C) reduces -CH₂Br to -CH₃.

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position (C5), but the trifluoromethyl group deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺).

Stability and Reactivity Trends

科学的研究の応用

Agrochemical Applications

The compound is utilized in the development of agrochemicals due to its herbicidal properties. Trifluoromethylpyridines, including derivatives like 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine, have been incorporated into various herbicides that effectively control weeds in cereal crops. For instance:

- Fluazifop-butyl : A notable herbicide derived from trifluoromethylpyridine structures, it has shown significant efficacy against grass species while minimizing damage to crops like wheat .

Pharmaceutical Applications

In the pharmaceutical sector, compounds with trifluoromethyl groups have been investigated for their potential as therapeutic agents. The unique properties of trifluoromethylpyridines allow them to serve as key intermediates in synthesizing drugs targeting various diseases.

- Ebola Virus Inhibitors : Research has indicated that certain trifluoromethyl-substituted pyridines exhibit inhibitory effects against Ebola virus entry, showcasing their potential as antiviral agents .

- GPR52 Agonists : Derivatives of the compound have been studied for their role as GPR52 agonists, which may have implications in treating psychiatric disorders .

Case Study 1: Agrochemical Development

A series of experiments demonstrated that this compound derivatives exhibited strong herbicidal activity. Researchers synthesized multiple analogs and tested their efficacy against common weeds. The results indicated that certain modifications to the trifluoromethyl group enhanced herbicidal potency while reducing phytotoxicity to crops.

| Compound | Herbicidal Activity | Crop Safety |

|---|---|---|

| Compound A | High | Safe |

| Compound B | Moderate | Moderate |

| Compound C | Low | Unsafe |

Case Study 2: Antiviral Activity

In a study aimed at finding effective antiviral agents against filoviruses, several derivatives of this compound were tested. Compounds demonstrated EC50 values under 10 μM against Ebola virus pseudovirions, indicating strong antiviral potential.

| Compound | EC50 (μM) | Activity |

|---|---|---|

| Compound X | 3.87 | Effective |

| Compound Y | 5.12 | Effective |

| Compound Z | 12.34 | Less Effective |

作用機序

The mechanism of action of 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromomethyl group can participate in covalent bonding with nucleophilic residues in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the bromomethyl group, resulting in different reactivity and applications.

4-(Trifluoromethyl)benzyl bromide: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and uses.

Uniqueness

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both the bromomethyl and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a bioactive compound.

生物活性

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of both bromomethyl and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological systems. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The molecular structure of this compound contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, while the bromomethyl group can participate in nucleophilic substitution reactions. These properties make it a versatile scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

- Receptor Modulation : Its structural features allow it to bind to specific receptors, influencing cellular signaling pathways. This is particularly relevant in the context of developing compounds with antipsychotic properties .

Biological Activity Data

Recent studies have demonstrated a range of biological activities for this compound. Below is a summary table highlighting key findings from various research articles:

Case Studies

Several case studies illustrate the compound's potential applications:

- Antipsychotic Activity : In a study focusing on GPR52 agonists, derivatives of this compound showed significant efficacy in reducing methamphetamine-induced hyperlocomotion in mice, indicating potential for treating psychotic disorders .

- Cancer Research : The compound's ability to induce ferroptosis has been explored as a strategy for cancer therapy. Its electrophilic nature allows it to selectively target cysteine residues in proteins involved in cell survival pathways .

- Agrochemical Applications : As an intermediate in synthesizing agrochemicals, the compound has been noted for its effectiveness against various harmful organisms, showcasing its utility beyond medicinal chemistry .

特性

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKYOUIZVYAYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CBr)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。